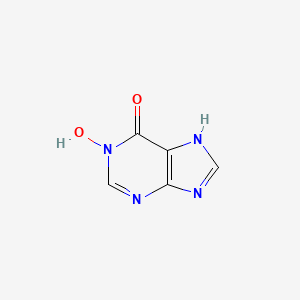
4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid, also known as EMPC, is a pyrrole derivative that has gained significant attention in scientific research due to its potential applications in the field of pharmaceuticals. The compound is known for its anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development.
Mechanism Of Action
4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid exerts its anti-inflammatory and anti-tumor effects through various mechanisms. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid also induces apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical And Physiological Effects
4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid has also been found to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo.
Advantages And Limitations For Lab Experiments
4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. It has also been extensively studied, making it a well-characterized compound. However, there are some limitations to its use in lab experiments. 4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on 4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid. One potential direction is to explore its potential as a treatment for other inflammation-related disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a treatment for other types of cancer, such as lung cancer and breast cancer. Additionally, further research is needed to elucidate the mechanisms underlying its anti-inflammatory and anti-tumor effects, which could lead to the development of more effective drugs based on 4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid.
Scientific Research Applications
4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of drugs for the treatment of various diseases, including cancer and inflammation-related disorders.
properties
IUPAC Name |
4-ethoxycarbonyl-3-methyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-14-9(13)6-4-10-7(5(6)2)8(11)12/h4,10H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGWAQNTAWYBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280382 | |
| Record name | 4-(Ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
90610-58-5 | |
| Record name | 4-Ethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90610-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 16662 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090610585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC16662 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Silane, bis([1,1'-biphenyl]-4-yl)diphenyl-](/img/structure/B1619824.png)









